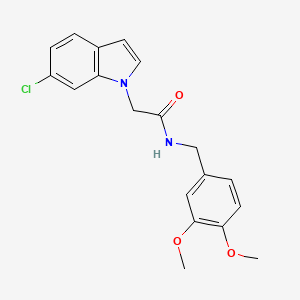

2-(6-chloro-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)acetamide

Description

2-(6-chloro-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Properties

Molecular Formula |

C19H19ClN2O3 |

|---|---|

Molecular Weight |

358.8 g/mol |

IUPAC Name |

2-(6-chloroindol-1-yl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide |

InChI |

InChI=1S/C19H19ClN2O3/c1-24-17-6-3-13(9-18(17)25-2)11-21-19(23)12-22-8-7-14-4-5-15(20)10-16(14)22/h3-10H,11-12H2,1-2H3,(H,21,23) |

InChI Key |

QOHHABHLHUOEMY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)CN2C=CC3=C2C=C(C=C3)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)acetamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

Chlorination: The indole core is then chlorinated at the 6-position using reagents like thionyl chloride or phosphorus pentachloride.

Acylation: The chlorinated indole is acylated with 3,4-dimethoxybenzylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group or the indole nitrogen, leading to reduced forms of the compound.

Substitution: The chloro group at the 6-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could yield various substituted indole derivatives.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

- Anticancer Activity : Research indicates that compounds with indole structures often exhibit anticancer properties. The chloro-substituted indole moiety in this compound may enhance its interaction with biological targets involved in cancer progression. Studies have shown similar indole derivatives to inhibit tumor growth and induce apoptosis in cancer cells .

- Neurological Effects : The compound's structure suggests potential activity as a central nervous system agent. Indole derivatives are known to interact with serotonin receptors, which could make this compound a candidate for treating mood disorders or neurodegenerative diseases .

- Anti-inflammatory Properties : Compounds similar to 2-(6-chloro-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)acetamide have been noted for their anti-inflammatory effects. The presence of the dimethoxybenzyl group may contribute to this activity by modulating inflammatory pathways .

Case Studies and Research Findings

Several studies have explored the applications of compounds structurally related to 2-(6-chloro-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)acetamide:

Mechanism of Action

The mechanism of action of 2-(6-chloro-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)acetamide would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer properties, it might induce apoptosis or inhibit cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

2-(1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)acetamide: Lacks the chloro group at the 6-position.

2-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)acetamide: Has a bromo group instead of a chloro group.

2-(6-chloro-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide: Has a phenyl group instead of a benzyl group.

Uniqueness

The presence of the chloro group at the 6-position and the 3,4-dimethoxybenzyl group makes 2-(6-chloro-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)acetamide unique. These structural features can influence its chemical reactivity and biological activity, potentially making it more effective in certain applications compared to similar compounds.

Biological Activity

2-(6-Chloro-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of 2-(6-chloro-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)acetamide can be represented as follows:

- Molecular Formula : C18H20ClN3O3

- Molecular Weight : 363.82 g/mol

- IUPAC Name : 2-(6-Chloro-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)acetamide

The compound features an indole ring system, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Dopamine Receptor Agonism

Recent studies have highlighted the compound's activity as a selective D3 dopamine receptor agonist. The following table summarizes its agonistic effects compared to other compounds:

| Compound ID | D3R Agonist Activity (EC50 nM) | D2R Agonist Activity (EC50 nM) | D2R Antagonist Activity (IC50 nM) |

|---|---|---|---|

| 2-(6-Chloro-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)acetamide | 250 ± 50 | >100,000 | >10,000 |

| Reference Compound A | 710 ± 150 | Inactive | 15,700 ± 3,000 |

| Reference Compound B | 278 ± 62 | Inactive | 9,000 ± 3,700 |

The compound exhibited an EC50 value of approximately 250 nM for the D3 receptor, indicating significant potency in this regard .

Neuroinflammation and TSPO Binding

The compound's potential role in neuroinflammation has also been explored. It was found to interact with the Translocator Protein (TSPO), which is implicated in neuroinflammatory processes. In vivo studies demonstrated that the compound could effectively penetrate the blood-brain barrier (BBB), suggesting its utility in treating neurodegenerative diseases .

Study on Neuroprotection

A notable study investigated the neuroprotective effects of this compound in a mouse model of neuroinflammation. The results indicated that treatment with the compound led to a significant reduction in pro-inflammatory cytokines and an increase in neuroprotective factors such as brain-derived neurotrophic factor (BDNF). This suggests that the compound may have therapeutic potential for conditions like Alzheimer's disease .

Anticancer Activity

Another study focused on the anticancer properties of the compound against various cancer cell lines. The results showed that it inhibited cell proliferation in a dose-dependent manner, with IC50 values ranging from 5 µM to 15 µM across different cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.